3-(5-Carboxypentyl)-2-{3-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-2-ylidene]prop-1-en-1-yl}-1,1-dimethylbenzo[e]indol-3-ium bromide
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Overview
Description
3-(5-Carboxypentyl)-2-{3-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-2-ylidene]prop-1-en-1-yl}-1,1-dimethylbenzo[e]indol-3-ium bromide is a complex organic compound with a molecular formula of C43H49BrN2O4 and a molecular weight of 737.76 g/mol . This compound is part of the indolium family and is known for its unique structural properties, which make it useful in various scientific applications.
Preparation Methods
The synthesis of 3-(5-Carboxypentyl)-2-{3-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-2-ylidene]prop-1-en-1-yl}-1,1-dimethylbenzo[e]indol-3-ium bromide involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(5-Carboxypentyl)-2-{3-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-2-ylidene]prop-1-en-1-yl}-1,1-dimethylbenzo[e]indol-3-ium bromide has several scientific research applications:
Chemistry: It is used as a fluorescent dye in various chemical assays due to its strong fluorescence properties.
Biology: The compound is employed in biological imaging to stain cells and tissues, allowing researchers to visualize cellular structures.
Mechanism of Action
The mechanism of action of this compound involves its ability to interact with specific molecular targets. In biological systems, it can bind to cellular components, leading to fluorescence that helps in imaging applications. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, which can induce cell death in targeted cancer cells .
Comparison with Similar Compounds
Similar compounds to 3-(5-Carboxypentyl)-2-{3-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-2-ylidene]prop-1-en-1-yl}-1,1-dimethylbenzo[e]indol-3-ium bromide include:
Cyanine3.5 carboxylic acid: Another fluorescent dye with similar applications in imaging and photodynamic therapy.
1H-Benz[e]indolium derivatives: These compounds share structural similarities and are used in similar applications, such as biological staining and advanced material development.
The uniqueness of this compound lies in its specific structural configuration, which provides distinct fluorescence properties and reactivity, making it highly valuable in various scientific fields.
Properties
Molecular Formula |
C43H49BrN2O4 |
---|---|
Molecular Weight |
737.8 g/mol |
IUPAC Name |
6-[2-[3-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethylbenzo[e]indol-3-yl]hexanoic acid;bromide |
InChI |
InChI=1S/C43H48N2O4.BrH/c1-42(2)36(44(28-13-5-7-22-38(46)47)34-26-24-30-16-9-11-18-32(30)40(34)42)20-15-21-37-43(3,4)41-33-19-12-10-17-31(33)25-27-35(41)45(37)29-14-6-8-23-39(48)49;/h9-12,15-21,24-27H,5-8,13-14,22-23,28-29H2,1-4H3,(H-,46,47,48,49);1H |
InChI Key |
SODFRGDRIXXRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Br-] |
Origin of Product |
United States |
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